An In-depth Technical Guide to N3-PEG24-Hydrazide: Structure, Properties, and Applications in Bioconjugation and Drug Development
An In-depth Technical Guide to N3-PEG24-Hydrazide: Structure, Properties, and Applications in Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
N3-PEG24-Hydrazide is a heterobifunctional linker molecule integral to the advancement of bioconjugation and targeted therapeutics. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and core applications, with a focus on its role in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols for its principal reactions—copper-catalyzed azide-alkyne cycloaddition (CuAAC) and hydrazone formation—are provided, alongside structured data on its properties and diagrams illustrating its structure and reaction workflows.
Core Structure and Physicochemical Properties
N3-PEG24-Hydrazide is characterized by a terminal azide (-N3) group and a hydrazide (-NHNH2) group, separated by a 24-unit polyethylene glycol (PEG) spacer. This discrete PEG chain (monodisperse) ensures homogeneity in conjugates, a critical factor for reproducible pharmacology and well-defined structure-activity relationships.[1] The azide functional group is a key component for "click chemistry," reacting with high efficiency and specificity with alkyne groups to form a stable triazole linkage. The hydrazide terminus readily reacts with carbonyl compounds like aldehydes and ketones to form a hydrazone bond, which can be engineered to be stable or cleavable under specific pH conditions.[2][3][4][5]
Molecular Structure
The fundamental structure of N3-PEG24-Hydrazide is depicted below, showcasing the azide and hydrazide termini connected by the PEG24 spacer.
Caption: Chemical structure of N3-PEG24-Hydrazide.
Physicochemical Data
The key physicochemical properties of N3-PEG24-Hydrazide and related PEG linkers are summarized in the tables below.
Table 1: General Properties of N3-PEG24-Hydrazide
| Property | Value | Reference |
| Molecular Formula | C51H103N5O25 | N/A |
| Molecular Weight | ~1186.34 g/mol | N/A |
| Appearance | White to off-white solid or semi-solid | |
| Purity | ≥95% |
Table 2: Solubility of PEGylated Compounds
| Solvent | Solubility | Reference |
| Water | Soluble (e.g., ~10 mg/mL for similar compounds) | |
| Dimethyl Sulfoxide (DMSO) | Soluble (e.g., ~10 mg/mL for similar compounds) | |
| Dimethylformamide (DMF) | Soluble | |
| Ethanol | Soluble | |
| Dichloromethane | Soluble |
Table 3: Stability of Hydrazone Linkage
| Condition | Stability | Reference |
| Physiological pH (~7.4) | Generally stable | |
| Acidic pH (e.g., 4.5-5.5) | Labile (hydrolysis occurs) |
Experimental Protocols
The utility of N3-PEG24-Hydrazide stems from its ability to participate in two highly specific and efficient conjugation reactions.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The azide group of N3-PEG24-Hydrazide reacts with a terminal alkyne in the presence of a Cu(I) catalyst to form a stable 1,4-disubstituted 1,2,3-triazole. This "click chemistry" reaction is bioorthogonal, meaning it does not interfere with native biological functional groups.
Protocol: General Procedure for CuAAC
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Reagent Preparation:
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Prepare a stock solution of the alkyne-containing molecule in a suitable solvent (e.g., DMSO).
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Prepare a stock solution of N3-PEG24-Hydrazide in a compatible solvent (e.g., water or DMSO).
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Prepare a stock solution of a Cu(II) salt (e.g., CuSO4) in water.
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Prepare a stock solution of a reducing agent (e.g., sodium ascorbate) in water immediately before use.
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Prepare a stock solution of a Cu(I)-stabilizing ligand (e.g., THPTA or TBTA) in water or a water/DMSO mixture.
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Reaction Setup:
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In a reaction vessel, combine the alkyne-containing molecule and a molar excess of N3-PEG24-Hydrazide in an appropriate reaction buffer (e.g., phosphate-buffered saline, pH 7.4).
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Add the Cu(I)-stabilizing ligand to the reaction mixture.
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Add the CuSO4 solution.
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Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
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Reaction Conditions:
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Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as LC-MS or HPLC.
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Purification:
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The resulting conjugate can be purified using standard techniques such as size-exclusion chromatography (SEC), dialysis, or preparative HPLC to remove excess reagents and byproducts.
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Hydrazone Formation
The hydrazide moiety of N3-PEG24-Hydrazide reacts with an aldehyde or ketone to form a hydrazone bond. This reaction is often used to conjugate the linker to oxidized antibodies or other biomolecules containing carbonyl groups. The stability of the resulting hydrazone is pH-dependent, being relatively stable at neutral pH and susceptible to hydrolysis under acidic conditions, a property that can be exploited for drug delivery.
Protocol: General Procedure for Hydrazone Formation
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Preparation of Carbonyl Group:
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If conjugating to a glycoprotein (e.g., an antibody), the cis-diol groups of the sugar residues can be oxidized to aldehydes using a mild oxidizing agent such as sodium periodate.
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Reaction Setup:
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Dissolve the carbonyl-containing molecule in a suitable reaction buffer, typically with a slightly acidic pH (e.g., acetate buffer, pH 5.5) to facilitate the reaction.
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Add a molar excess of N3-PEG24-Hydrazide to the solution.
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Reaction Conditions:
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Incubate the reaction mixture at room temperature for 2-4 hours, or overnight at 4°C. The reaction progress can be monitored by SDS-PAGE or mass spectrometry.
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Purification:
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Purify the conjugate using methods such as SEC or dialysis to remove unreacted linker and other reagents.
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Applications in Drug Development
The dual reactivity of N3-PEG24-Hydrazide makes it a versatile tool in the construction of complex biomolecules for therapeutic and diagnostic purposes.
Antibody-Drug Conjugates (ADCs)
In ADC development, N3-PEG24-Hydrazide can be used to link a cytotoxic payload to a monoclonal antibody (mAb). The hydrazide end can be reacted with an oxidized mAb, and the azide end can be used to attach an alkyne-modified drug via click chemistry. The pH-sensitive nature of the hydrazone bond can facilitate the release of the drug in the acidic environment of endosomes and lysosomes after the ADC is internalized by a cancer cell.
Caption: Experimental workflow for ADC synthesis and mechanism of action.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. N3-PEG24-Hydrazide can serve as the flexible linker connecting the target protein-binding ligand and the E3 ligase-binding ligand. The length and flexibility of the PEG chain are critical for optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.
References
- 1. N3-PEG24-Hydrzide | Benchchem [benchchem.com]
- 2. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
